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Introduction
Y6, a standout non-fullerene acceptor (NFA), has become a cornerstone in the advancement of

organic solar cells (OSCs).[1] Its chemical name is 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-

diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3":4',5']thieno[2',3':4,5]pyrrolo[3,2-

g]thieno[2',3':4,5]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-

indene-2,1-diylidene))dimalononitrile, and it is also known as BTP-4F.[1] The molecule features

a unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure. This design

incorporates a ladder-type, electron-deficient core that results in a low bandgap and high

electron affinity, which are critical for efficient charge separation and transport. Y6's

development has been a significant factor in pushing the power conversion efficiencies (PCEs)

of OSCs to over 18%.

Unlike traditional fullerene acceptors, Y6 offers tunable energy levels and broad absorption into

the near-infrared spectrum, with an absorption maximum around 810 nm that extends to 1100

nm. When blended with polymer donors like PM6, Y6 enables the fabrication of highly efficient

organic photovoltaic devices. Theoretical studies, primarily employing Density Functional

Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding

the structure-property relationships that underpin Y6's remarkable performance. These

computational models have provided deep insights into its electronic structure, optical

properties, and the photophysical processes that govern device efficiency.
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Computational Modeling of Y6
Theoretical and computational modeling are essential tools for elucidating the electronic and

structural properties of Y6 and predicting its behavior in photovoltaic devices. These methods

allow researchers to understand the fundamental mechanisms of charge generation, transport,

and recombination.

Key Computational Methods:

Density Functional Theory (DFT): Used to calculate the ground-state electronic structure,

molecular geometry, and frontier molecular orbital (HOMO/LUMO) energy levels of Y6.

Time-Dependent Density Functional Theory (TD-DFT): Employed to investigate the excited-

state properties, such as absorption spectra and electronic transitions.

Molecular Dynamics (MD) Simulations: Used to model the molecular packing and

morphology of Y6 in thin films, which are crucial for charge transport.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that can be used to

study the behavior of Y6 in a more complex environment, such as in a blend with a donor

polymer.

Computational Findings Summary:

Property Calculated Value Experimental Value Reference

HOMO Energy Level -5.63 eV -5.65 eV

LUMO Energy Level -3.66 eV -4.10 eV

Optical Bandgap (Eg) - 1.33 eV

Electron Mobility (μe) - ~10-4 cm2 V-1 s-1

Experimental Protocols
The fabrication and characterization of Y6-based organic solar cells involve a series of precise

steps to ensure optimal device performance.
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Device Fabrication (Conventional Architecture):

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially

cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the

cleaned ITO substrate and annealed.

Active Layer Deposition: A solution of the donor polymer (e.g., PM6) and Y6 in a suitable

solvent (e.g., chloroform with additives) is spin-coated on top of the HTL in an inert

atmosphere (e.g., a glovebox). The film is then annealed to optimize morphology.

Electron Transport Layer (ETL) Deposition: A thin layer of a material like PDINO is spin-

coated on the active layer.

Cathode Deposition: A metal cathode, typically Aluminum (Al), is deposited via thermal

evaporation under high vacuum.

Characterization Techniques:

Current Density-Voltage (J-V) Measurement: Performed under simulated solar illumination

(AM 1.5G, 100 mW/cm²) to determine key device parameters like PCE, Voc, Jsc, and FF.

External Quantum Efficiency (EQE) Measurement: Used to determine the wavelength-

dependent efficiency of photon-to-electron conversion.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): Employed to

characterize the surface morphology and phase separation of the active layer.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Used to investigate the

molecular packing and orientation within the thin film.

Performance and Properties
The PM6:Y6 blend has become a benchmark system in organic photovoltaics, consistently

achieving high power conversion efficiencies.

Photovoltaic Performance of PM6:Y6 Based Devices:
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PCE (%) Voc (V)
Jsc
(mA/cm2)

FF (%)
Architectur
e

Reference

15.7 - - -
Conventional/

Inverted

>15 - - 74.8 -

18.32 - - 81.5 -

Note: Specific Voc and Jsc values can vary depending on the exact device architecture and

processing conditions.

Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate fundamental workflows and

mechanisms related to the study of Y6.
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Computational Modeling Workflow for Y6
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Caption: A flowchart of the computational workflow for Y6.
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Energy Levels and Charge Transfer in PM6:Y6
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Experimental Workflow for Y6 Solar Cell Fabrication
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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